molecular formula C2H2Br2 B1218783 1,1-Dibromoethylene CAS No. 593-92-0

1,1-Dibromoethylene

Cat. No. B1218783
CAS RN: 593-92-0
M. Wt: 185.85 g/mol
InChI Key: IWHJPYXAFGKABF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,1-Dibromoethylene involves palladium-catalyzed reactions, where dibromoarenes are reacted with ethylene to yield polymers such as poly(1,4-phenylenevinylene). This process is optimized by controlling catalyst concentrations and reaction temperatures to minimize side reactions (Martin Brenda, A. Greiner, & W. Heitz, 1990). Additionally, atom transfer radical coupling (ATRC) techniques have been employed to polymerize dibromo xylene, yielding poly(p-xylylene) through a novel pathway, indicating a versatile approach to polymer synthesis (I. Cianga & Y. Yagcı, 2007).

Molecular Structure Analysis

The molecular structure of polymers derived from dibromo compounds, such as poly(1,4-phenylenevinylene), is elucidated using model reactions, showcasing the role of dibromoarenes in the formation of defect structures within polymers. These findings highlight the importance of molecular structure control in synthesizing high-quality polymers (Martin Brenda, A. Greiner, & W. Heitz, 1990).

Chemical Reactions and Properties

The chemical reactivity of dibromo compounds in polymer synthesis involves various catalytic processes, including palladium-catalyzed arylation and atom transfer radical coupling (ATRC). These reactions are integral to synthesizing polymers with specific structural and functional properties, demonstrating the versatility and reactivity of dibromo compounds in polymer chemistry (I. Cianga & Y. Yagcı, 2007).

Physical Properties Analysis

The physical properties of polymers synthesized from dibromo compounds are characterized by various techniques, including NMR spectroscopy and gel permeation chromatography (GPC), providing insights into the polymers' solubility, molecular weight, and structural regularity. These properties are crucial for determining the materials' suitability for specific applications (M. Rehahn, A. Schlüter, G. Wegner, & W. Feast, 1989).

Chemical Properties Analysis

The chemical properties of polymers derived from 1,1-Dibromoethylene and related compounds, such as reactivity and stability, are influenced by the synthesis methods and molecular structure. Understanding these properties is essential for tailoring the materials for specific functions, such as in electronic or photovoltaic applications (I. Cianga & Y. Yagcı, 2007).

Scientific Research Applications

Polymer Synthesis

1,1-Dibromoethylene is utilized in the preparation of polyacetylenes through organometallic C-C coupling reactions. Dehalogenative polycondensation with a Ni(0) complex and Suzuki-Miyaura coupling with vinylene diboronic compounds are employed in the synthesis of π-conjugated polymers, offering potential applications in various fields including electronics and materials science (Yamamoto et al., 2004).

Biomedical Applications

1,1-Dibromoethylene derivatives are explored in biomedical applications, particularly in surface treatments of medical polymers like polyethylene (PE). Techniques like plasma treatment using substances containing antibacterial groups, such as triclosan and chlorhexidine, have been investigated to improve the resistance of PE to infections, highlighting potential advancements in medical materials technology (Popelka et al., 2012).

Safety And Hazards

1,1-Dibromoethylene poses risks such as neuronal effects , tissue damage , and bromism . It is crucial to follow safety precautions when handling this compound.


Future Directions

Research on 1,1-Dibromoethylene could explore its applications beyond fuel additives and fumigants, as well as investigate its potential environmental impact.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

1,1-dibromoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2/c1-2(3)4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJPYXAFGKABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51736-72-2
Record name Poly(vinylidene bromide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51736-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4073126
Record name Vinylidene bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromoethylene

CAS RN

593-92-0
Record name Ethene, 1,1-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibromoethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylidene bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dibromoethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
93
Citations
PC Lee, PY Tsai, MK Hsiao, KC Lin… - …, 2009 - Wiley Online Library
A process of elimination: Optical spectra of the Br 2 product eliminated from the photodissociation of 1,1‐dibromoethylene at 248 nm are obtained (see picture), and the subsequent …
L Hua, WB Lee, MH Chao, B Zhang… - The Journal of chemical …, 2011 - pubs.aip.org
Elimination pathways of the Br 2+ and Br+ ionic fragments in photodissociation of 1, 2-and 1, 1-dibromoethylenes (C 2 H 2 Br 2) at 233 nm are investigated using time-of-flight mass …
Number of citations: 12 pubs.aip.org
J Schander, BR Russell - Journal of the American Chemical …, 1976 - ACS Publications
The vacuum ultraviolet spectra of bromoethylene, 1, 1-dibromoethylene, and cis-and trans-1, 2-dibromoethylene are reported. The V*—N (rr*) transition energies (52 200-46 500 cm-1) …
Number of citations: 33 pubs.acs.org
K Wu, C Wu, XY Jia, L Zhou, QH Li - RSC advances, 2022 - pubs.rsc.org
A highly efficient method for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes via selective cross-coupling reactions of 1,1-dibromoethylenes with …
Number of citations: 2 pubs.rsc.org
RJ Jaeger, RB Conolly, SD Murphy - Archives of Environmental …, 1975 - Taylor & Francis
Male rats, fasted overnight (18 hours), and exposed to various materials by inhalation were more sensitive to the hepatotoxic effects of carbon tetrachloride, 2-chlorobutadiene, 1,1-…
Number of citations: 51 www.tandfonline.com
RJ Jaeger, RB Conolly, ES Reynolds… - Environmental Health …, 1975 - ehp.niehs.nih.gov
Previous inhalation toxicity studies from our laboratory have shown that 1,1-dichloroethylene (1,1-DCE), 1,1-dibromoethylene (1,1-DBE), and 2-chloro-1,3,-butadiene (2-CBD) are more …
Number of citations: 32 ehp.niehs.nih.gov
GB Bachman - Journal of the American Chemical Society, 1933 - ACS Publications
1. The cyclization of substituted divinylacetylenes has been extended to 3, 6-dimethyloctadiene-2, 6-ine-4 and 3, 6-diethyloctadiene-2, 6-ine-4. The reaction could not be applied to the …
Number of citations: 39 pubs.acs.org
VL Patel, SP Church, N Khan - Polymer Bulletin, 1992 - Springer
The thermal reaction of polyphenylene-1,2-dibromoethylene under argon flow has been investigated using in situ kinetic infrared spectrocopy. Between 200 and 250C, the reaction …
Number of citations: 2 link.springer.com
M Iyoda, S Tanaka, H Otani, M Nose… - Journal of the American …, 1988 - ACS Publications
The zero-valent nickel complexes, which are generated in situ from nickel (II) complexes by reductionwith zinc, have been found to catalyze the cyclooligomerization of butatrienes, 2, 3-…
Number of citations: 112 pubs.acs.org
Z Duan, WH Sun, Y Liu, T Takahashi - Tetrahedron Letters, 2000 - Elsevier
Zirconacyclopentadienes reacted with benzal halides in the presence of CuCl and dimethylpropyleneurea to give pentasubstituted cyclopentadienes in moderate to good yields. …
Number of citations: 20 www.sciencedirect.com

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